molecular formula C12H13NO5 B113380 (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid CAS No. 97534-84-4

(R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid

Cat. No. B113380
CAS RN: 97534-84-4
M. Wt: 251.23 g/mol
InChI Key: XRRRGBIMHQARMF-SNVBAGLBSA-N
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Description

“®-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid” is a chemical compound with the molecular formula C₁₂H₁₃NO₅ . It is often used in the field of organic chemistry as a building block or intermediate in the synthesis of more complex molecules.


Synthesis Analysis

The synthesis of “®-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid” and similar compounds often involves the use of protecting groups such as Boc (t-Butyloxycarbonyl) and CBz (carboxybenzyl) . These protecting groups are stable towards most nucleophiles and bases, making them ideal for use in complex synthesis pathways .

Scientific Research Applications

Prolidase Inhibition

This compound is a potent inhibitor of prolidase . Prolidase is a specific peptidase that cleaves dipeptides with a C-terminal prolyl and hydroxylprolyl residue . By inhibiting prolidase, this compound can affect the metabolism of proline-containing dipeptides, which may have implications in various biological processes and potential therapeutic applications.

Synthesis of N-(L-Prolyl)-β-alanine

The compound is used in the synthesis of N-(L-Prolyl)-β-alanine , a derivative of the naturally occurring beta amino acid β-Alanine . β-Alanine is a component of pantothenic acid (Vitamin B5), coenzyme A, and the neurotransmitter acetylcholine, and plays a crucial role in various metabolic processes.

Protecting Group in Organic Synthesis

The benzyloxycarbonyl group in this compound is often used as a protecting group in organic synthesis . A protecting group is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction . This allows for the selective manipulation of multiple similar functional groups within a single molecule.

Research Tool in Biochemistry

As a research tool in biochemistry, this compound can be used to study the function and regulation of prolidase and other proline-specific enzymes in various biological systems .

Chemical Industry

In the chemical industry, this compound could be used in the production of various chemicals and materials due to its reactivity and the presence of the benzyloxycarbonyl group .

Mechanism of Action

Target of Action

Similar compounds, such as n-tert-butoxycarbonyl-thiazolidine carboxylic acid derivatives, have been shown to exhibit antibacterial activities against various bacterial strains .

Mode of Action

A related compound, n-tert-butoxycarbonyl-thiazolidine carboxylic acid, has been proposed to act through a mechanism of dynamic kinetic resolution involving a nucleophilic substitution reaction through intramolecular hydrogen bonding . This mechanism could potentially be applied to the organic syntheses of particular enantiomers .

Biochemical Pathways

The benzyloxycarbonyl group is a well-known amino protecting group in peptide synthesis and organic chemistry , suggesting that this compound may play a role in these biochemical pathways.

Pharmacokinetics

It has been shown that small-molecule-based anion transporters can significantly increase the permeability of carboxylic acid-containing drugs across lipid bilayers of model vesicles . This could potentially enhance the bioavailability of such compounds.

Result of Action

Similar compounds, such as n-tert-butoxycarbonyl-thiazolidine carboxylic acid derivatives, have been shown to exhibit better antibacterial activities against various bacterial strains than related compounds .

Action Environment

It has been shown that small-molecule-based anion transporters can significantly increase the permeability of carboxylic acid-containing drugs across lipid bilayers of model vesicles . This suggests that the lipid environment could potentially influence the action and efficacy of such compounds.

properties

IUPAC Name

(4R)-3-phenylmethoxycarbonyl-1,3-oxazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c14-11(15)10-7-17-8-13(10)12(16)18-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRRGBIMHQARMF-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CO1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N(CO1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701215069
Record name (R)-3-Benzyloxycarbonyl-4-oxazolidine carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701215069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid

CAS RN

97534-84-4
Record name (R)-3-Benzyloxycarbonyl-4-oxazolidine carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97534-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-3-Benzyloxycarbonyl-4-oxazolidine carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701215069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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